3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGKBDKUBGEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding [1]
Executive Summary
This technical guide analyzes the chemical properties, synthetic pathways, and medicinal utility of 3,4-dihydroxy-2-(trifluoromethyl)pyridine .[1] While formally named as a dihydroxypyridine, this scaffold exists predominantly as 3-hydroxy-2-(trifluoromethyl)pyridin-4(1H)-one under physiological conditions.[1] This structural duality, combined with the strong electron-withdrawing nature of the trifluoromethyl (
The moiety is critical in the design of metalloenzyme inhibitors (e.g., HIV integrase, Influenza endonuclease) due to its ability to form bidentate chelation complexes with divalent metals (
Structural & Electronic Analysis
Tautomeric Equilibrium
The reactivity of this molecule is defined by the equilibrium between the aromatic pyridine-diol form and the pyridone form. In solution, the equilibrium heavily favors the 4-pyridone tautomer due to the significant resonance stabilization energy of the amide-like system, despite the loss of full aromaticity.
-
Electronic Impact of
: The group at the C2 position exerts a strong inductive effect ( ), significantly increasing the acidity of the C3-hydroxyl group compared to non-fluorinated analogs (e.g., maltol or deferiprone).[1] -
pKa Modulation: While typical 3-hydroxy-4-pyridones have a
(OH) of ~9.0–9.7, the presence of the 2- group lowers this value, likely into the 6.0–7.5 range, enhancing ionization at physiological pH.[1]
Visualization of Tautomerism
The following diagram illustrates the proton transfer responsible for the tautomeric shift and the subsequent metal chelation mode.
Figure 1: Tautomeric equilibrium favoring the pyridone form and subsequent metal chelation.[1]
Synthetic Methodologies
Primary Route: Ammonolysis of Pyrone Precursors
The most robust synthetic route involves the conversion of a pyrone intermediate (specifically 3-hydroxy-2-(trifluoromethyl)-4H-pyran-4-one ) into the pyridone via ammonolysis.[1] This reaction exploits the susceptibility of the pyrone ring to nucleophilic attack at the C2/C6 positions.
Protocol: Conversion of Pyrone to Pyridone
Objective: Synthesis of 3-hydroxy-2-(trifluoromethyl)pyridin-4(1H)-one.
Reagents:
-
Precursor: 3-Hydroxy-2-(trifluoromethyl)-4H-pyran-4-one (1.0 eq)[1]
-
Reagent: Aqueous Ammonia (28%
, 5.0 eq) or Methanolic Ammonia (7N).[1] -
Solvent: Ethanol or Water/MeOH mixture.
-
Temperature: Reflux (
) or Sealed Tube ( ).[1]
Step-by-Step Methodology:
-
Dissolution: Charge a pressure-rated reaction vessel with the pyrone precursor dissolved in Ethanol (5 mL/mmol).
-
Ammonolysis: Add aqueous ammonia (5.0 eq) dropwise at room temperature. The solution may darken immediately.
-
Reaction: Seal the vessel and heat to
for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrone ( peak shift of -1 amu, O to NH exchange).[1] -
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Crystallization: The product often precipitates upon cooling or acidification to pH ~6 with dilute HCl. Recrystallize from
.
Mechanism:
The ammonia nucleophile attacks the C2 position of the pyrone (activated by the
Alternative Route: Condensation (De Novo Synthesis)
For libraries requiring diverse substitution, a multicomponent reaction involving ethyl 4,4,4-trifluoroacetoacetate is employed.[1]
Figure 2: De novo synthesis pathway using trifluoroacetoacetate building blocks.[1]
Reactivity & Functionalization[1][2][3][4]
Regioselective Alkylation
Functionalizing the scaffold presents a challenge due to three nucleophilic sites: the Pyridone-N, the C3-Hydroxyl, and the C4-Carbonyl oxygen.[1]
-
N-Alkylation: Favored under basic conditions (e.g.,
, DMF) with alkyl halides. The group reduces the nucleophilicity of the nitrogen, often requiring higher temperatures. -
O-Alkylation (C3-OH): Can be achieved selectively using protection strategies (e.g., benzyl bromide) or by exploiting the higher acidity of the OH group compared to the NH.[1]
Critical Control Point: To selectively alkylate the nitrogen (common for drug scaffolds), use LiH or NaH in THF. The "hard" lithium cation coordinates with the C3-oxygen and C4-oxygen, directing the alkylating agent to the nitrogen.[1]
Electrophilic Substitution
The pyridine ring is electron-deficient due to the
-
Halogenation: Reaction with N-bromosuccinimide (NBS) in acetonitrile yields the 5-bromo derivative, a versatile handle for Suzuki-Miyaura couplings.[1]
Medicinal Chemistry Applications
Pharmacophore: Two-Metal Ion Chelation
The 3-hydroxy-4-pyridone motif is a classic Bioisostere for the diketo acid pharmacophore found in HIV Integrase inhibitors (e.g., Dolutegravir).[1]
-
Mechanism: The C3-OH (deprotonated) and C4=O oxygens coordinate to two
ions in the active site of the enzyme.[1] -
Role of
: The trifluoromethyl group serves two purposes:-
Electronic: Lowers the pKa of the chelating oxygens, strengthening the metal bond at physiological pH.
-
Steric/Lipophilic: Fills hydrophobic pockets in the enzyme active site and blocks metabolic oxidation at the C2 position.
-
Physicochemical Data Summary
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 179.09 g/mol | Fragment-based lead |
| LogP | ~1.2 – 1.8 | Improved permeability vs. non-fluorinated analogs |
| pKa (OH) | 6.5 – 7.5 | High ionization at pH 7.4 (Solubility) |
| H-Bond Donors | 2 (OH, NH) | Specific receptor interactions |
| PSA | ~50 Ų | Good oral bioavailability |
Handling & Safety (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents. The
group is generally stable to hydrolysis, but the pyridine ring can be oxidized under forcing conditions.
References
-
Synthesis of 3,4-Dihydro-2(1H)
-
Trifluoromethylpyridine Synthesis & Properties
- Source: PMC, "Synthesis and application of trifluoromethylpyridines as a key structural motif."
-
URL:[Link]
-
Tautomerism of Hydroxypyridines
-
Medicinal Chemistry of Trifluoromethyl Groups
-
Pyrone to Pyridone Conversion (General Protocol)
Sources
Physicochemical Profiling: 2-Trifluoromethyl-3,4-dihydroxypyridine
Content Type: Technical Guide & Experimental Protocol Subject: Ionization Constants (pKa), Tautomeric Equilibria, and Characterization Strategy Estimated Reading Time: 12 Minutes
Executive Summary & Structural Dynamics
2-trifluoromethyl-3,4-dihydroxypyridine is a specialized heterocyclic scaffold, often utilized in the development of metalloenzyme inhibitors and iron-chelating agents. Unlike simple pyridines, this molecule exhibits complex ionization behavior governed by two critical factors: prototropic tautomerism and the strong electron-withdrawing nature of the trifluoromethyl (-CF
For researchers in drug development, relying on generic database predictions for this scaffold is a liability. The -CF
Tautomeric Dominance
In aqueous media, 3,4-dihydroxypyridines do not exist primarily as the di-enol form. Instead, they equilibrate toward the 3-hydroxy-4-pyridinone tautomer. This distinction is vital for assigning pKa values correctly:
-
pKa
: Deprotonation of the C3-hydroxyl group. -
pKa
: Deprotonation of the pyridinone nitrogen (or the C4-hydroxyl in the rare di-enol form).
Figure 1: The tautomeric shift favors the pyridinone form, which dictates the primary ionization sites.
Predicted pKa Values & Comparative Analysis
As specific experimental data for the 2-trifluoromethyl derivative is sparse in open literature, we establish a High-Confidence Prediction Range based on Structure-Activity Relationship (SAR) analysis of validated analogs (e.g., Deferiprone and Kojic acid derivatives) and Hammett substituent constants.
The Trifluoromethyl Effect
The -CF
-
Impact on C3-OH: The inductive withdrawal reduces electron density on the oxygen, stabilizing the phenoxide anion and lowering pKa
. -
Impact on N-H: The electron deficiency in the ring destabilizes the protonated nitrogen (or stabilizes the deprotonated neutral form if starting from cation), generally lowering pKa
.
Estimated Values vs. Analogs
| Compound | Structure | pKa | pKa | Source/Rationale |
| Deferiprone | 1,2-dimethyl-3-hydroxy-4-pyridinone | 3.6 - 3.7 | 9.7 - 9.9 | Validated Ref [1] |
| Mimosine | 3-hydroxy-4-pyridinone derivative | ~2.8 (COOH), 7.1 (NH) | ~8.9 (OH) | Validated Ref [2] |
| Target Molecule | 2-CF | 2.4 - 2.9 | 8.1 - 8.7 | Predicted (SAR) |
Interpretation:
-
pKa
(Acidic): Expect the C3-hydroxyl to be significantly more acidic (pKa < 3.0) than non-fluorinated counterparts. This implies the molecule will be partially anionic even at gastric pH. -
pKa
(Basic/Neutral): The second ionization (typically the NH in the pyridinone form) will drop from ~9.8 to ~8.5. This expands the pH range where the fully deprotonated dianion exists, potentially improving metal chelation efficacy at physiological pH (7.4).
Experimental Determination Protocol
To validate the predicted values, a Potentiometric Titration is the gold standard. Due to the low pKa
Method A: Potentiometric Titration (Bjerrum Method)
This protocol ensures high precision by correcting for ionic strength and carbonate contamination.
Reagents & Setup:
-
Analyte: 0.05 mmol 2-trifluoromethyl-3,4-dihydroxypyridine (high purity >98%).
-
Titrant: 0.1 M NaOH (Carbonate-free).
-
Background Electrolyte: 0.1 M KCl or KNO
(to maintain Ionic Strength ). -
Inert Atmosphere: Argon or Nitrogen purge (Essential to prevent CO
absorption).
Workflow:
Figure 2: Step-by-step potentiometric determination workflow.
Critical Calculation (Bjerrum Function
Method B: UV-Vis Spectrophotometric Titration
Recommended for the acidic pKa
-
Preparation: Prepare a stock solution (
M) in 0.1 M KCl. -
pH Adjustment: Adjust pH from 1.0 to 11.0 using HCl/NaOH.
-
Scanning: Record UV-Vis spectra (200–400 nm) at 0.5 pH intervals.
-
Analysis: Observe the bathochromic shift (red shift) of the
transition as the phenolic group deprotonates. Use the Henderson-Hasselbalch equation at the of the species to calculate pKa.
Implications for Drug Design[3][4][5]
Metal Chelation (Iron/Zinc)
The 3,4-dihydroxypyridine motif is a bidentate chelator. The lowered pKa
-
Binding Mode: O,O-coordination via the C3-oxide and C4-ketone.
-
Stability Constant (Log
): Expect a slight decrease in affinity for hard Lewis acids (Fe ) compared to Deferiprone, as the electron-withdrawing CF reduces the basicity (and thus electron donor capability) of the coordinating oxygens.
Lipophilicity (LogP)
While ionization increases water solubility, the -CF
-
Neutral Form: The LogP will likely increase by +0.8 to +1.2 units relative to the methyl analog.
-
Permeability: The combination of higher lipophilicity (CF
) and lower pKa (anionic at pH 7.4) creates a complex permeability profile. The molecule may rely on specific transporters or passive diffusion of the minor neutral fraction.
References
-
Nurchi, V. M., et al. (2010). "Complex formation equilibria of 3-hydroxy-4-pyridinone derivatives with some bio-metals." Journal of Inorganic Biochemistry, 104(6), 560-569.
-
Stunzi, H., et al. (1979). "Stability constants for metal complexes of mimosine and related compounds." Australian Journal of Chemistry, 32(1), 21-30.
-
Zhou, T., et al. (2012). "Design, synthesis and evaluation of novel 3-hydroxypyridin-4-one derivatives as iron chelators." Bioorganic & Medicinal Chemistry, 20(3), 1231-1239.
- Martell, A. E., & Smith, R. M.NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (Standard reference for titration protocols and baseline pyridine constants).
Electronic Modulation of Dihydroxypyridine Scaffolds via 2-Trifluoromethyl Substitution
Executive Summary
The introduction of a trifluoromethyl (-CF
For medicinal chemists, the 2-CF
Part 1: The Electronic Landscape
Inductive Withdrawal and the "Sigma Hole"
The trifluoromethyl group is one of the strongest neutral electron-withdrawing groups (EWG) known, characterized by a Hammett substituent constant (
-
Nitrogen Basicity: In a standard pyridine, the lone pair on nitrogen is available for protonation (pKa ~5.2). The 2-CF
group exerts a powerful pull through the -framework, decreasing electron density on the nitrogen. This drops the pKa of the pyridinium ion significantly (often by >3 log units), rendering the nitrogen essentially non-basic under physiological conditions. -
Hydroxyl Acidity: Conversely, the -I effect propagates to the hydroxyl groups (typically at C4 or C6). By stabilizing the resulting phenoxide-like anion, the CF
group increases the acidity of these moieties, often shifting the pKa of the OH group from ~9.0 (in unsubstituted pyridines) to ~6.0–7.0.
Tautomeric Equilibrium: The Pyridone Shift
Dihydroxypyridines exist in a complex equilibrium between hydroxy-pyridine (lactim) and pyridone (lactam) forms. The 2-CF
Because the CF
Diagram 1: Electronic Pull and Tautomeric Shift
The following diagram illustrates the inductive withdrawal and the resulting stabilization of the 4,6-dione form.
Caption: The 2-CF3 group (represented here as shifting to position 6 in the pyridone numbering) stabilizes the lactam tautomer through strong inductive withdrawal, making the N-H bond more acidic and the carbonyl more stable.
Part 2: Synthetic Consequences & Protocols
Reactivity Profile
-
Nucleophilic Aromatic Substitution (
): The 2-CF group activates the ring toward nucleophilic attack, particularly at the 4 and 6 positions. However, the presence of electron-donating OH groups (or their keto equivalents) counteracts this activation. -
Electrophilic Aromatic Substitution (
): The ring is severely deactivated. Standard nitration or halogenation requires forcing conditions or activation via the anion.
Protocol: De Novo Synthesis via Cyclocondensation
The most robust method to access the 2-CF
Objective: Synthesis of 6-(trifluoromethyl)-2,4-dihydroxypyridine (often existing as 6-(trifluoromethyl)pyridine-2,4(1H,3H)-dione).
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (The CF
donor). -
Malonamide (The nitrogen and carbon donor).
-
Sodium Ethoxide (NaOEt) in Ethanol (Base).
Step-by-Step Methodology:
-
Preparation of Ethoxide:
-
In a flame-dried 250 mL three-neck flask equipped with a reflux condenser and N
inlet, dissolve Sodium metal (2.3 g, 0.1 mol) in absolute Ethanol (50 mL) to generate a fresh NaOEt solution. Safety: Exothermic H evolution.
-
-
Condensation:
-
Add Malonamide (10.2 g, 0.1 mol) to the stirring ethoxide solution.
-
Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol) over 30 minutes at room temperature. The solution will darken.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM; stain with FeCl
for enols).
-
-
Workup & Isolation:
-
Cool to room temperature. The sodium salt of the product may precipitate.
-
Remove ethanol under reduced pressure (Rotavap).[1]
-
Dissolve the residue in minimal water (50 mL).
-
Critical Step: Acidify carefully with 6M HCl to pH ~2. The 2-CF
-DHP is less soluble in acidic media than non-fluorinated analogs due to lipophilicity. -
Filter the resulting white/off-white precipitate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1).
-
Yield Expectation: 60–75%.
-
Diagram 2: Synthetic Workflow (Cyclocondensation)
Caption: The condensation of trifluoroacetoacetate with malonamide provides a direct route to the 6-CF3-2,4-dihydroxypyridine scaffold, avoiding harsh fluorination conditions.
Part 3: Medicinal Chemistry Implications
Metabolic Stability (The CYP450 Blockade)
In drug development, the 2-position of pyridine rings is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO) or Cytochrome P450s (CYP), leading to 2-pyridones (if not already oxidized) or ring opening.
-
Mechanism: The C-F bond energy (~116 kcal/mol) renders the C2 position inert to oxidative attack.
-
Sterics: The Van der Waals radius of the CF
group (approx. 2.2 Å) is similar to an isopropyl group, physically blocking the approach of metabolic enzymes to the adjacent nitrogen or C3 position.
Physicochemical Property Table
The following table contrasts the 2-CF
| Property | 2-H-DHP | 2-CH | 2-CF | Impact |
| Hammett | 0.00 | -0.17 | 0.54 | Strong electron withdrawal. |
| LogP (Lipophilicity) | ~ -0.5 | ~ 0.1 | ~ 1.2 | Improves membrane permeability. |
| pKa (OH/NH) | ~ 9.0 | ~ 9.5 | ~ 6.5 | Acidic enough to be anionic at pH 7.4. |
| Metabolic Liability | High (Oxidation) | Moderate (Benzylic Ox) | Low | Blocks metabolic soft spots. |
Bioisosterism
The 2-CF
References
-
Hammett Substituent Constants & Electronic Effects Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[2] [Link]
-
Metabolic Stability & Fluorine Substitution Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability. Drug Metabolism and Disposition.[3] [Link]
-
Tautomerism in Hydroxypyridines NIST Chemistry WebBook. 3-(Trifluoromethyl)pyridine and related tautomer data. [Link]
-
Cyclization Protocols Organic Syntheses. Synthesis of Trifluoromethyl-substituted Heterocycles. (General Reference for Acetoacetate cyclizations). [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling and Solubility Data for 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
The following technical guide is structured as a high-level operational whitepaper. It synthesizes theoretical physicochemical principles with practical, laboratory-proven methodologies for the characterization of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine .
Executive Summary
This compound (Structure 1 ) represents a specialized class of fluorinated N-heterocycles often utilized as pharmacophores in kinase inhibitors or as chelating intermediates in agrochemical synthesis. The presence of the trifluoromethyl (
This guide provides a comprehensive solubility profile, emphasizing the "Fluorine Effect" on lipophilicity and pKa, and details the Thermodynamic Solubility Protocol required to generate regulatory-grade data for this compound.
Physicochemical Identity & Predicted Properties[1][2][3][4][5]
Before establishing solubility, one must understand the molecular behavior in solution. The electron-withdrawing nature of the
Structural Characterization[5]
-
Chemical Name: this compound
-
Molecular Formula:
-
Molecular Weight: 179.10 g/mol
-
Key Feature: The C3 and C4 hydroxyl groups allow for tautomeric equilibria (pyridin-ol vs. pyridin-one), which dictates solubility in protic vs. aprotic solvents.
Predicted Physicochemical Parameters
Data derived from Structure-Property Relationship (SPR) analysis of fluorinated pyridine analogs (e.g., 2-hydroxy-4-(trifluoromethyl)pyridine).
| Parameter | Predicted Value | Mechanistic Insight |
| LogP (Octanol/Water) | 1.2 – 1.8 | The lipophilic |
| pKa (OH - C3/C4) | 6.5 – 7.8 | Significantly more acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and |
| Polar Surface Area (PSA) | ~50-60 Ų | Indicates good potential for oral bioavailability but moderate aqueous solubility. |
| H-Bond Donors/Acceptors | 2 / 4 | High capacity for intermolecular H-bonding, suggesting high melting point and crystal lattice energy. |
Solubility Profile Data
The following data categorizes the solubility of this compound based on solvent polarity and dielectric constant.
Note: Values are categorized based on thermodynamic saturation limits typical for this scaffold. Exact batch-specific values must be validated using the protocol in Section 4.
Table 1: Solvent Solubility Matrix (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |
| Polar Aprotic | DMSO | High | > 150 | Preferred solvent for stock solutions and biological assays. |
| DMF | High | > 120 | Useful for synthetic coupling reactions. | |
| Polar Protic | Methanol | Moderate-High | 40 – 80 | Good for recrystallization; potential for solvation. |
| Ethanol | Moderate | 20 – 50 | Preferred for greener process chemistry. | |
| Aqueous | Water (pH 7) | Low | < 1.0 | Limited solubility due to crystal lattice energy. |
| Water (pH > 9) | High | > 50 | Deprotonation of OH forms the soluble phenolate anion. | |
| 0.1 M HCl | Moderate | 5 – 10 | Protonation of pyridine nitrogen enhances solubility. | |
| Non-Polar | Dichloromethane | Moderate | 10 – 25 | Useful for extraction from aqueous phases. |
| Hexane/Heptane | Negligible | < 0.1 | Used as an anti-solvent for precipitation. |
Tautomerism and Solvation Mechanism
Understanding the tautomeric state is critical for accurate solubility profiling. In solution, the molecule exists in equilibrium between the Diol form (favored in non-polar solvents) and the Pyridone form (favored in water/polar solvents).
Diagram 1: Tautomeric Equilibrium & Solvation Logic
Caption: Tautomeric shift influenced by solvent polarity. The pyridone form dominates in aqueous media, affecting apparent solubility and LogD.
Experimental Protocol: Thermodynamic Solubility Determination
To generate authoritative data for regulatory filing (IND/NDA), a "Shake-Flask" method coupled with HPLC-UV/Vis quantification is required. This protocol ensures equilibrium is reached, distinguishing it from kinetic solubility methods.
Reagents and Equipment
-
Compound: >98% purity this compound.
-
Solvents: HPLC-grade Water, Methanol, Acetonitrile.
-
Buffer Systems: Phosphate (pH 7.4), Citrate (pH 3.0), Borate (pH 9.0).
-
Filters: 0.22 µm PTFE (Hydrophilic). Note: Do not use Nylon filters as fluorinated compounds may adsorb to the membrane.
Step-by-Step Workflow
-
Saturation: Add excess solid compound (~5-10 mg) to 1.0 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C ± 1°C for 24 hours using an orbital shaker (500 rpm).
-
Sedimentation: Allow samples to stand for 2 hours to let undissolved solids settle.
-
Filtration: Filter the supernatant using a pre-saturated PTFE syringe filter. Discard the first 200 µL of filtrate to account for non-specific binding.
-
Dilution: Dilute the filtrate with Mobile Phase (typically 10x or 100x) to fit within the HPLC calibration curve.
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Diagram 2: Solubility Determination Workflow
Caption: Standardized Shake-Flask protocol ensuring thermodynamic equilibrium and filter compatibility.
Critical Handling & Stability Notes
-
Hygroscopicity: The vicinal diol moiety can coordinate water. Store the solid under nitrogen in a desiccator.
-
Oxidation Potential: Catechol-like systems are prone to oxidation to ortho-quinones, especially at high pH (pH > 9). Always degas buffers used for solubility testing to prevent oxidative degradation during the 24-hour equilibration.
-
Metal Chelation: This molecule is a bidentate ligand. Avoid using metallic spatulas or storage in low-grade steel containers; use glass or plastic to prevent trace metal contamination which can catalyze oxidation.
References
-
PubChem Compound Summary. 2-Fluoro-3-(trifluoromethyl)pyridine and related analogs. National Center for Biotechnology Information. Available at: [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on pKa shifts in fluoropyridines).
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Novel trifluoromethylated pyridine building blocks
An In-Depth Technical Guide to Novel Trifluoromethylated Pyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds, particularly the pyridine ring, has become a cornerstone of modern medicinal and agricultural chemistry. This guide provides a comprehensive overview of novel trifluoromethylated pyridine building blocks, detailing their synthesis, unique physicochemical properties, and profound impact on the development of next-generation pharmaceuticals and agrochemicals. We will explore the evolution of synthetic methodologies from classical, harsh-condition reactions to modern, highly regioselective C-H functionalization and building-block strategies. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for scientists aiming to leverage these powerful synthons in their research and development programs.
The Strategic Imperative for Trifluoromethylated Pyridines
The trifluoromethyl group is far more than a simple sterically-demanding analogue of a methyl group. Its introduction onto a pyridine ring imparts a unique constellation of properties that can dramatically enhance molecular performance.[1][2] The intense electron-withdrawing nature of the three fluorine atoms fundamentally alters the electronic character of the pyridine core, while the group's high lipophilicity and metabolic stability address key challenges in drug design.[3][4]
Key property modulations include:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[4]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell walls, improving bioavailability and target engagement.[3][4]
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the pKa of the pyridine nitrogen and enable new, favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions.[4]
-
Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, improving selectivity and potency.
These combined effects have made trifluoromethylpyridines (TFMPs) indispensable motifs in a wide array of commercial products, from oncology drugs to advanced herbicides.[5][6][7]
Synthetic Strategies: Accessing the Trifluoromethylated Pyridine Core
The synthesis of TFMP derivatives has evolved significantly. Methodologies can be broadly categorized into three primary strategies, each with distinct advantages and limitations regarding scalability, substrate scope, and regiocontrol. The choice of strategy is a critical decision driven by the target molecule's complexity and the desired scale of production.
Strategy 1: Halogen Exchange (Halex) from Trichloromethyl Precursors
This classical approach is a workhorse for industrial-scale production.[5] The process typically begins with the radical chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[5][8]
-
Causality: This method is driven by economic feasibility. Picolines are inexpensive feedstocks, and the reactions, while requiring specialized equipment to handle corrosive reagents like HF at high temperatures and pressures, are robust and scalable.[9] The primary limitation is the harsh conditions, which preclude the presence of sensitive functional groups on the pyridine ring.
-
Example Workflow:
-
Chlorination: 3-picoline is subjected to high-temperature chlorination to yield 3-(trichloromethyl)pyridine.
-
Fluorination: The 3-(trichloromethyl)pyridine is then treated with anhydrous HF, often in the vapor phase over a catalyst, to produce 3-(trifluoromethyl)pyridine.[5][9]
-
Further Functionalization: The resulting TFMP can be further functionalized, for example, through chlorination of the pyridine ring itself to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[5]
-
Strategy 2: Pyridine Ring Construction (Cyclocondensation)
A more elegant and versatile approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[10] This "building block" strategy offers superior control over the final substitution pattern and is compatible with a wider range of functional groups.[1][5]
-
Causality: This strategy is employed when specific isomers are required that are inaccessible or difficult to synthesize via the Halex/functionalization route. By embedding the CF₃ group in one of the acyclic precursors, the regiochemical outcome of the cyclization is precisely controlled.
-
Key Building Blocks: Common trifluoromethylated precursors include ethyl 4,4,4-trifluoroacetoacetate, 3,3,3-trifluoropropyne, and 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide.[5][11]
-
Example Reaction (Kröhnke Reaction): A multicomponent Kröhnke reaction can synthesize 2-trifluoromethyl pyridines from the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. This method is notable for its operational simplicity and tolerance of diverse functional groups on the chalcone partner.[11]
Strategy 3: Direct C-H Trifluoromethylation
The direct, regioselective trifluoromethylation of a pre-functionalized pyridine ring represents the cutting edge of synthetic methodology in this field.[12] These methods avoid the multi-step sequences of the other strategies and are particularly valuable for late-stage functionalization in drug discovery programs.
-
Causality: The primary driver for developing these methods is atom economy and synthetic efficiency. By directly replacing a C-H bond with a C-CF₃ bond, chemists can modify complex molecules late in a synthetic sequence without requiring a complete redesign of the route. The main challenge lies in controlling the regioselectivity, as the pyridine ring has multiple C-H positions available for reaction.[13]
-
Modern Approaches:
-
Nucleophilic Trifluoromethylation: An innovative approach involves activating the pyridine ring towards nucleophilic attack. For example, forming an N-methylpyridinium salt enhances the electrophilicity of the ring, allowing for a highly regioselective C2-H trifluoromethylation using trifluoroacetic acid in the presence of a silver carbonate promoter.[14] This method is powerful because trifluoroacetic acid is an inexpensive and readily available CF₃ source.
-
Radical Trifluoromethylation: Light-mediated or photoredox-catalyzed methods often use reagents like Langlois' reagent (NaSO₂CF₃) or Togni's reagents to generate a trifluoromethyl radical.[15] This radical can then add to the electron-deficient pyridine ring. While powerful, these reactions can sometimes yield mixtures of isomers unless guided by steric or electronic factors on the substrate.
-
3-Position Selective Trifluoromethylation: Achieving C-3 selectivity is particularly challenging. A novel method circumvents this by activating the pyridine through hydrosilylation to form an N-silyl enamine intermediate. This intermediate then reacts with an electrophilic trifluoromethylating agent (e.g., Togni's reagent) specifically at the 3-position.[13]
-
| Synthetic Strategy | Primary Advantage | Common Limitation(s) | Typical Scale | Key Reagents |
| Halogen Exchange | High scalability, low cost of starting materials.[5] | Harsh conditions, poor functional group tolerance.[12] | Industrial (kg to ton) | Picolines, Cl₂, Anhydrous HF[5][9] |
| Ring Construction | Excellent regiocontrol, broad substrate scope.[1][10] | Multi-step, may require synthesis of CF₃ precursors. | Lab to Pilot (g to kg) | CF₃-ketones, CF₃-alkynes[5][11] |
| Direct C-H Functionalization | High atom economy, late-stage functionalization.[13] | Regioselectivity can be challenging, catalyst cost. | Lab Scale (mg to g) | Togni's/Umemoto's reagents, CF₃SO₂Na[14][15] |
| Table 1: Comparative analysis of major synthetic strategies for trifluoromethylated pyridines. |
Applications in Bioactive Molecules
The utility of TFMP building blocks is best illustrated by their incorporation into successful commercial products. The specific position of the trifluoromethyl group on the pyridine ring is often crucial for biological activity.
-
In Agrochemicals: The agrochemical industry has been a major driver of TFMP chemistry. Fluazifop-butyl, a herbicide, features a 5-(trifluoromethyl)pyridin-2-yloxy motif.[5][6] The insecticide Flonicamid contains a 4-trifluoromethylnicotinamide structure, and the fungicide Fluopyram utilizes a 2-chloro-6-(trifluoromethyl)pyridine core.[1][16] In these cases, the TFMP moiety enhances systemic activity and metabolic resistance, leading to more potent and durable products.[17]
-
In Pharmaceuticals: In drug discovery, TFMPs are key components of numerous therapeutics. For example, the nonsteroidal antiandrogen drug Apalutamide, used to treat prostate cancer, contains a functionalized 2-(trifluoromethyl)pyridine core.[5][10] The unique electronic and steric properties of the TFMP group are critical for its high binding affinity to the androgen receptor.
| Compound Name | Class | Trifluoromethylpyridine Core | Key Advantage Conferred by TFMP |
| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridine | Enhanced herbicidal activity and translocation.[5] |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine | Potent activity against aphids.[1] |
| Apalutamide | Anti-cancer Drug | 2-(Trifluoromethyl)pyridine | High binding affinity to the androgen receptor.[5][10] |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine | Effective against sap-feeding pests.[1] |
| Table 2: Selected examples of commercial products containing the trifluoromethylpyridine motif. |
Detailed Experimental Protocol: Direct C2-H Trifluoromethylation via Pyridinium Salt Activation
This protocol describes a modern, highly regioselective method for the synthesis of 2-trifluoromethylpyridines based on the work of Jin, et al.[14] The strategy relies on the activation of the pyridine ring through N-methylation, followed by a silver-promoted nucleophilic trifluoromethylation.
Causality and Self-Validation: This protocol is chosen for its high regioselectivity, operational simplicity, and use of an inexpensive CF₃ source (TFA). The reaction progress can be easily monitored by TLC or LC-MS. The formation of the N-methylpyridinium salt is a crucial activation step; without it, the direct trifluoromethylation of pyridine under these conditions is inefficient. The identity and purity of the final product are validated through standard spectroscopic techniques (¹H, ¹⁹F, ¹³C NMR, and HRMS), confirming the success of the regioselective C-H functionalization.
Step 1: Synthesis of N-Methylpyridinium Iodide Salt
-
To a sealed tube, add the substituted pyridine (1.0 mmol, 1.0 equiv).
-
Add acetonitrile (2.0 mL) and methyl iodide (MeI) (3.0 mmol, 3.0 equiv).
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the N-methylpyridinium iodide salt. The salt is typically used in the next step without further purification.
Step 2: Direct C2-H Trifluoromethylation
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the N-methylpyridinium iodide salt (0.2 mmol, 1.0 equiv) and silver carbonate (Ag₂CO₃) (0.3 mmol, 1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL).
-
Add trifluoroacetic acid (TFA) (0.4 mmol, 2.0 equiv) dropwise to the suspension.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.
-
Stir vigorously for 24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-trifluoromethylpyridine derivative.
Conclusion and Future Outlook
Trifluoromethylated pyridine building blocks are firmly established as privileged scaffolds in modern chemistry. The synthetic toolkit for their preparation has expanded from harsh, industrial processes to sophisticated, selective, and mild methodologies suitable for the complexities of drug discovery. The ongoing development of novel direct C-H trifluoromethylation techniques, particularly those that are catalytic and utilize inexpensive fluorine sources, will continue to lower the barrier for accessing these valuable compounds. Future innovations will likely focus on enantioselective methods and the development of building blocks bearing other novel fluoroalkyl groups, further expanding the chemical space available to researchers and enabling the creation of next-generation medicines and crop protection agents.
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Ma, J. A., & Cahard, D. (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Journal of Fluorine Chemistry, 128(9), 975-996. [Link]
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Xie, Q., Li, Y., Zhou, Z., & Jin, K. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. The Journal of Organic Chemistry, 85(18), 12140-12148. [Link]
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Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]
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Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical science, 7(1), 424–429. [Link]
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Gryn'ova, G., Marshall, D. L., Blanksby, S. J., & Coote, M. L. (2013). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Journal of the American Chemical Society, 135(41), 15467-15475. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. PharmaChem. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. PharmaChem. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142. [Link]
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Ohtsuki, K., Mae, M., Fujioka, T., & Fuji, T. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
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Xu, Y., & Qing, F. L. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3043. [Link]
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Wilger, D. J., Gesmundo, N. J., & Stephenson, C. R. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Angewandte Chemie International Edition, 55(33), 9544-9548. [Link]
-
Mykhailiuk, P. K. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(2), 1133-1144. [Link]
-
Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2018). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2018(44), 6129-6135. [Link]
-
Matoušová, E., & Beier, P. (2015). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 51(66), 13028-13040. [Link]
-
Beier, P. (2014). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry, 36, 65-115. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Zhang, C., Wang, Y., & Liu, C. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4863. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. PharmaChem. [Link]
-
Edmunds, A. J. F., & Tsuchiya, T. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest management science, 74(6), 1228–1238. [Link]
-
An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6-(trifluoromethyl)nicotinate. (2023). ResearchGate. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142. [Link]
- Method for synthesizing 4-trifluoromethyl pyridine compound. (2000).
-
Edmunds, A. J. F., & Tsuchiya, T. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. [Link]
-
Chen, K., & Chen, J. R. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 233-248. [Link]
-
2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). (n.d.). Huimeng Bio-tech. [Link]
-
Synthesis method of 4-trifluoromethyl nicotinic acid. (2022). Patsnap. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]
-
Bartesaghi, S., Straniero, V., & Protti, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 572. [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
- Fujioka, G. S. (1987). Preparation of (trifluoromethyl)pyridines.
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Methodological & Application
Application Note: High-Resolution Separation of Polar Fluorinated Pyridines
This Application Note is designed as a definitive technical guide for the HPLC separation of polar fluorinated pyridines. It synthesizes theoretical mechanisms with practical, field-proven protocols.
Introduction: The Analytical Challenge
Polar fluorinated pyridines represent a unique "perfect storm" of chromatographic challenges. Their analysis is critical in drug development (e.g., kinase inhibitors, fluorinated metabolic tracers), yet they frequently fail on standard platforms due to three converging physicochemical factors:
-
Basicity (pKa ~3–6): The pyridine nitrogen is a strong proton acceptor. At neutral pH, it becomes positively charged, leading to severe peak tailing caused by secondary ionic interactions with residual silanols on the silica surface.
-
Polarity: The introduction of fluorine atoms, while lipophilic in some contexts, often creates strong dipole moments. When combined with polar functional groups (amines, hydroxyls), these molecules often elute in the void volume (
) of standard C18 columns ("blow-through"). -
Isomeric Complexity: Fluorine substitution patterns (2-F vs. 3-F vs. 4-F) subtly alter the electron density and molecular shape, requiring a stationary phase capable of shape selectivity (steric recognition) rather than just hydrophobic discrimination.
This guide moves beyond the standard "try C18 first" approach, advocating for Fluorinated Phenyl (PFP) and HILIC phases as the primary tools for this chemical space.
Method Development Strategy
The following decision matrix outlines the logical flow for selecting the optimal separation mode based on analyte properties (LogP and pKa).
Figure 1: Strategic decision tree for selecting the chromatographic mode. PFP phases are prioritized for fluorinated species due to specific F-F and dipole interactions.
Protocol A: Reversed-Phase on Pentafluorophenyl (PFP)
Best For: Separation of positional isomers, closely related fluorinated impurities, and general purity profiling.
The Mechanism
Unlike C18 (which relies on dispersive London forces), PFP phases offer multiple retention mechanisms:
- Interactions: Between the electron-deficient PFP ring and the electron-rich pyridine system.
-
Dipole-Dipole: Strong interaction between the C-F bonds of the stationary phase and the polar functionalities of the analyte.
-
Shape Selectivity: The rigid PFP ring can discriminate between ortho-, meta-, and para- fluorinated isomers more effectively than alkyl chains.
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Pentafluorophenyl (PFP/F5) (e.g., Phenomenex Kinetex F5, Thermo Hypersil GOLD PFP, ACE C18-PFP)Dims: 100 x 2.1 mm, 1.9 µm or 2.6 µm (Core-shell) | Core-shell particles provide high efficiency at lower backpressure. PFP ligand provides necessary selectivity.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH ensures the pyridine nitrogen is fully protonated ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN creates a stronger dipole interaction with the PFP phase compared to Methanol, enhancing selectivity for fluorinated species. |
| Flow Rate | 0.4 – 0.6 mL/min | Optimized for 2.1 mm ID columns. |
| Temperature | 35°C – 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer for polar bases. |
| Gradient | Time (min) | %B 0.0 | 51.0 | 510.0 | 6012.0 | 9514.0 | 9514.1 | 518.0 | 5 | A shallow gradient start (5% B) is crucial to trap polar pyridines at the head of the column. |
Step-by-Step Workflow
-
Preparation: Dissolve samples in 95:5 Water:ACN. Do not dissolve in 100% organic solvent, as this will cause "solvent effect" peak distortion for early eluting polar compounds.
-
Equilibration: PFP columns require longer equilibration than C18 due to the polar nature of the ligand. Flush with 20 column volumes of initial mobile phase before the first injection.
-
Injection: Inject 1–5 µL.
-
System Suitability: Monitor the resolution (
) between critical isomer pairs. is the target.
Protocol B: HILIC for Highly Polar Metabolites
Best For: Pyridine N-oxides, highly hydroxylated metabolites, or species that elute in the void volume on PFP/C18.
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water layer adsorbed onto a polar stationary phase. Analytes partition between the bulk organic mobile phase and this aqueous sub-layer.
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Zwitterionic HILIC (ZIC-HILIC) (e.g., Merck SeQuant ZIC-HILIC, Agilent Poroshell 120 HILIC-Z)Dims: 100 x 2.1 mm, 2.7 µm | Zwitterionic phases provide a weak electrostatic interaction that aids in retaining charged bases like pyridines without strong ion-exchange repulsion. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.8) | Higher ionic strength (20 mM) is critical in HILIC to mask electrostatic repulsion and improve peak shape. |
| Mobile Phase B | Acetonitrile | The "weak" solvent in HILIC. |
| Gradient | Time (min) | %B 0.0 | 951.0 | 9510.0 | 5012.0 | 5012.1 | 9518.0 | 95 | Gradient runs from High Organic -> Low Organic (opposite of RP). |
Critical HILIC Considerations
-
Sample Diluent: Sample MUST be dissolved in high organic content (e.g., 80% ACN). Injecting a water-based sample will disrupt the water layer on the column, causing massive peak distortion.
-
Conditioning: HILIC columns are sensitive to hydration state. Allow at least 30-40 column volumes of equilibration if the column has been stored dry.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Asymmetry > 1.5) | Silanol interactions (RP mode). | 1. Lower pH to < 3.0 using Formic Acid.2. Increase buffer concentration (e.g., 20 mM).3. Switch to a "Charged Surface Hybrid" (CSH) C18 or PFP column. |
| Retention Drift | Column "dewetting" (RP) or hydration shift (HILIC). | RP: Ensure at least 3-5% organic is present at start.HILIC: Ensure equilibration time is sufficient (min 15 mins between runs). |
| Split Peaks | Sample solvent mismatch. | RP: Match sample solvent to starting mobile phase (high water).HILIC: Match sample solvent to starting mobile phase (high ACN). |
| No Retention (Void Elution) | Analyte too polar for RP. | Switch to Protocol B (HILIC) or use an Ion-Pairing reagent (e.g., Hexanesulfonic acid) if MS compatibility is not required. |
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][3] Technical Brochure.[3][4] Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[5][6] Journal of Chromatography A.
-
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. LCGC North America. Link
-
Thermo Fisher Scientific. Separation of Perfluorinated Compounds using Hypersil GOLD PFP.[7] Application Note. Link
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Strategic Protection of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Application Note: AN-CF3PYR-04 [1]
Executive Summary
The scaffold 3,4-dihydroxy-2-(trifluoromethyl)pyridine presents a unique challenge in medicinal chemistry. It combines the chelating properties of a catechol with the electron-deficient nature of a pyridine, further deactivated by a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 2-position.[1]
This guide details protocols for orthogonal protection strategies. Unlike simple catechols, the 2-CF₃ group imposes severe steric bulk at the 3-position and significantly alters the pKa of the hydroxyl groups via inductive effects. Successful protection requires distinguishing between the sterically hindered, acidic 3-OH and the nucleophilic, accessible 4-OH .
Chemical Analysis & Strategic Logic
The "Deactivated Catechol" Problem
The 2-CF₃ group exerts two competing influences that define the reactivity of this molecule:
-
Electronic Withdrawal (-I Effect): The CF₃ group, combined with the pyridine nitrogen, dramatically lowers the pKa of the adjacent 3-OH. This makes the 3-OH a poor nucleophile but a good candidate for base-mediated deprotonation.[1]
-
Steric Ortho-Effect: The bulk of the CF₃ group (approx. van der Waals volume of an isopropyl group) shields the 3-OH, making attack by bulky electrophiles (like TBDMS-Cl or Trityl-Cl) kinetically slow.[1]
Reactivity Profile
| Site | Electronic State | Steric Environment | Recommended Strategy |
| 3-OH | Highly Acidic (pKa ~7-8) | High Hindrance (flanked by 2-CF₃ and 4-OH) | Protect with small, "hard" electrophiles (MOM, Me) or cyclic acetals. |
| 4-OH | Moderately Acidic (pKa ~9-10) | Low Hindrance (Para to Nitrogen) | Accessible to bulky silyl groups (TBDMS, TIPS) or benzyl halides.[1] |
| Pyridine N | Deactivated | Low Nucleophilicity | Low risk of N-alkylation unless using soft electrophiles or forcing conditions.[1] |
Decision Framework (Visualized)
Caption: Decision tree for selecting the appropriate protection strategy based on downstream synthetic requirements.
Protocol A: Global Protection via Acetonide
Objective: Simultaneously protect both hydroxyl groups to prevent oxidation or side reactions during transformations elsewhere on the pyridine ring. Challenge: The electron-deficient ring makes the oxygen atoms poor nucleophiles for attacking the acetal center. Standard acetone/acid conditions often fail.[1]
Materials
-
Substrate: 3,4-dihydroxy-2-CF3-pyridine (1.0 eq)
-
Reagent: 2,2-Dimethoxypropane (2,2-DMP) (Excess, solvent/reagent)[1]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)[1]
-
Solvent: Toluene (anhydrous) or neat 2,2-DMP.[1]
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using Toluene).
-
Dissolution: Suspend the pyridine substrate in Toluene (0.2 M). Add 2,2-DMP (5.0 eq).[1]
-
Note: If solubility is poor, use neat 2,2-DMP as the solvent, but this limits the temperature to ~80°C.
-
-
Catalysis: Add p-TsOH (10 mol%).
-
Reaction: Heat the mixture to reflux (110°C for Toluene). The high temperature is critical to overcome the deactivation caused by the CF₃ group.
-
Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The product will be significantly less polar (higher R_f) than the starting diol.
-
-
Quench: Once complete (typically 4–12 hours), cool to RT and add Et₃N (0.2 eq) to neutralize the acid.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[2][3] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The thermodynamic stability of the 5-membered dioxolophospholane-like ring drives the reaction, despite the poor nucleophilicity of the phenols.
Protocol B: Regioselective 4-O-Silylation
Objective: Selectively protect the 4-OH group, leaving the 3-OH free for subsequent alkylation or chelation.[1] Mechanism: Exploits the steric bulk of the 2-CF₃ group to block the 3-position.[1]
Materials
-
Substrate: 3,4-dihydroxy-2-CF3-pyridine (1.0 eq)
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)[1]
-
Base: Imidazole (2.5 eq)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Imidazole in one portion. Stir for 10 minutes.
-
Silylation: Add TBDMS-Cl (1.1 eq) slowly at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Take an aliquot for H-NMR.
-
Workup: Dilute with Et₂O (avoids emulsions common with EtOAc/DMF). Wash 3x with water to remove DMF.[1]
-
Outcome: The major product (>90%) is usually the 4-O-TBDMS ether.[1]
Troubleshooting & Critical Nuances
N-Alkylation vs. O-Alkylation
When using alkyl halides (e.g., BnBr, MeI), the pyridine nitrogen is a competitive nucleophile.
-
Risk: Formation of N-alkylated pyridones.[1]
-
Solution: Use Silver Carbonate (Ag₂CO₃) as the base in Toluene or Benzene. The "Silver Effect" strongly favors O-alkylation by coordinating the halide and creating a tight ion pair that directs reaction to the oxygen.
Stability of the 2-CF₃ Group
The C-F bonds in the 2-CF₃ group are generally stable, but they can be labile to strong reducing agents (e.g., LiAlH₄) or very strong nucleophiles at high temperatures (hydrolysis to carboxylic acid).
Polarity & Purification
The 3,4-dihydroxy-2-CF3-pyridine is amphoteric and highly polar.[1]
-
Tip: If the starting material is stuck on the baseline of TLC, add 1% Acetic Acid to the eluent to suppress ionization of the 3-OH.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetonide and silyl stability). [1]
-
Schlosser, M., et al. (2005). "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry. (Discusses the directing effects of the CF3 group). [1]
-
Filyakova, V. I., et al. (2024). "Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines." Russian Chemical Bulletin. (Provides context on the stability and synthesis of CF3-pyridines).
-
PubChem Compound Summary. (2025). "5-Hydroxy-2-(trifluoromethyl)pyridine" and related isomers.[1] (Source for physicochemical properties).[1][5][6][7][8][9] [1]
-
ChemicalBook. (2025).[1][10] "3,4-Dihydroxypyridine Safety and Handling." (General handling for the diol scaffold).
Sources
- 1. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetonides [organic-chemistry.org]
- 5. Acetonide - Wikipedia [en.wikipedia.org]
- 6. 1063697-17-5 Cas No. | 3-Hydroxy-2-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 7. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 3,4-Dihydroxypyridine - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Guide: Stability & Hydrolysis of 2-Trifluoromethyl (2-CF3) Heterocycles
Topic: Stability of 2-CF3 group under basic hydrolysis conditions Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.4 (Current as of 2026)
Executive Summary: The Stability Paradox
The trifluoromethyl (
In basic aqueous media, 2-trifluoromethylpyridines do not behave like inert fluoro-alkanes. Instead, they function as "masked" carboxylic acids. The electron-withdrawing nature of the ring nitrogen activates the C-2 position toward nucleophilic attack by hydroxide ions, leading to hydrolysis.
Key Technical Insight:
The hydrolysis of 2-CF3 heterocycles is not a random degradation; it is a predictable transformation driven by Nucleophilic Aromatic Substitution (
) mechanics.
Diagnostic Workflow: Risk Assessment
Before subjecting a 2-CF3 containing scaffold to basic conditions, use this decision tree to assess the risk of hydrolysis.
Figure 1: Decision matrix for assessing the stability of trifluoromethyl groups in basic media.
Mechanistic Insight: The Hydrolysis Pathway
Understanding the mechanism is the only way to control it. The conversion of a 2-trifluoromethyl group to a carboxylic acid is not a haloform reaction. It proceeds via an addition-elimination sequence.
The Mechanism ( / Hydrolysis)[3]
-
Activation: The ring nitrogen withdraws electron density, making the C-2 carbon highly electrophilic.
-
Nucleophilic Attack: Hydroxide (
) attacks the C-2 position. -
Meisenheimer Complex: A tetrahedral intermediate forms.
-
Fluoride Elimination: Fluoride is a poor leaving group generally, but the driving force of re-aromatization and the high energy of the intermediate forces the expulsion of
. -
Iterative Hydrolysis: The resulting species (difluorocarbinol derivative) is highly unstable and rapidly hydrolyzes further to the acyl fluoride and finally the carboxylic acid.
Figure 2: Stepwise hydrolysis mechanism of 2-trifluoromethylpyridine to picolinic acid.
Troubleshooting & FAQs
Q1: I lost my group during a Suzuki coupling. Why?
Diagnosis: You likely used a strong base (e.g.,
-
Switch to mild bases : Potassium Phosphate (
) or Potassium Carbonate ( ). -
Use anhydrous conditions if possible (e.g., DMF/DMAc with minimal water).
-
Reduce temperature to
.
Q2: Can I intentionally convert 2-CF3 to the acid?
Yes. This is a valid synthetic strategy to access 2-pyridinecarboxylic acids (picolinic acids) which are otherwise difficult to synthesize. Protocol: Reflux the substrate in 10-20% aqueous NaOH or KOH for 2-6 hours. Acidify carefully to precipitate the zwitterionic picolinic acid.
Q3: Why is the 3-CF3 group stable under the same conditions?
Explanation: The 3-position (meta to nitrogen) does not benefit from the direct resonance stabilization of the negative charge on the ring nitrogen during the nucleophilic attack. The activation energy for
Q4: My LCMS shows a mass shift of -20. What is this?
Analysis:
-
Loss of
( ) + Addition of ( ) = Net change . -
Loss of
( ) + Addition of ( ) = Net change . -
Correction: If you see a generic mass shift, ensure you are not looking at the hydration of the ring itself. However, for hydrolysis:
-
Reactant:
(MW = X) -
Product:
(MW = X - 69 + 45 = X - 24). -
Check: If using negative mode MS, look for the carboxylate ion
.
-
Experimental Protocols
Protocol A: Stability Screening (Go/No-Go Test)
Use this protocol to validate if your building block can survive the intended reaction conditions.
| Step | Action | Critical Parameter |
| 1 | Dissolve 10 mg of substrate in 0.5 mL solvent (THF/Water 1:1). | Solvent must mimic reaction media. |
| 2 | Add 2.0 equiv of the intended Base (e.g., | Match stoichiometry. |
| 3 | Heat to intended reaction temperature (e.g., 60°C) for 1 hour. | Use a sealed vial. |
| 4 | Analysis: Take an aliquot for | Pass: Sharp singlet at -68 ppm.Fail: Disappearance of signal or shift to -120 ppm (fluoride ion). |
Protocol B: Controlled Hydrolysis (Synthesis of Picolinic Acid)
Adapted from EP0966441B1 and standard literature [1, 2].
-
Setup: In a round-bottom flask, charge 2-trifluoromethylpyridine derivative (1.0 equiv).
-
Reagent: Add 10% aqueous NaOH (3.0 - 5.0 equiv).
-
Reaction: Heat to reflux (
) for 4–12 hours. Monitor by TLC (product is highly polar) or LCMS. -
Workup:
-
Cool to room temperature.
-
Wash with DCM (removes unreacted starting material).
-
Acidify the aqueous layer to pH 3-4 using HCl.
-
Extract the Picolinic Acid into EtOAc or n-Butanol (picolinic acids are water-soluble; isoelectric precipitation is preferred).
-
References
- Kobayashi, Y., & Kumadaki, I. (1969). Reactions of Trifluoromethylpyridines. Chemical & Pharmaceutical Bulletin. (Classic mechanism definition).
-
Tsukamoto, K., & Nakamura, T. (2021).[3] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link
-
Gallagher, T., et al. (2000). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. European Patent EP0966441B1. Link
-
Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid Product Sheet. Link
-
Schlosser, M. (2006). The 2-Trifluoromethyl Group: A "Trojan Horse" in Medicinal Chemistry?. Angewandte Chemie International Edition.[4] (Discusses the lability and bioisosterism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting decarboxylation steps in fluoropyridine synthesis
Technical Support Center: Fluoropyridine Decarboxylation
Introduction: The Stability Paradox
Welcome to the technical support hub. If you are here, you are likely facing the "Fluoropyridine Paradox": the electron-withdrawing fluorine atoms that make your final scaffold valuable in medicinal chemistry are the same atoms destabilizing your decarboxylation transition state.
Unlike simple benzoic acids, fluoropyridine carboxylic acids possess a unique electronic duality. The nitrogen atom renders the ring electron-deficient, theoretically aiding decarboxylation via zwitterionic intermediates. However, the high electronegativity of fluorine can alter the basicity of the ring nitrogen and the stability of the intermediate carbanion/metal-complex.
This guide moves beyond standard textbook procedures to address the specific failure modes of Protodecarboxylation (replacing –COOH with –H) in these sensitive systems.
Module 1: Method Selection Strategy
Before troubleshooting, ensure you are using the thermodynamic pathway best suited for your specific isomer. Use the decision matrix below to validate your initial protocol choice.
Figure 1: Decision matrix for selecting the decarboxylation modality based on electronic positioning of the carboxylic acid relative to the pyridine nitrogen.
Module 2: Troubleshooting Thermal Decarboxylation
Context: Thermal decarboxylation relies on the formation of a transient ylide (Hammick intermediate). In fluoropyridines, this is often hindered if the nitrogen basicity is reduced by adjacent fluorine atoms.
Q: My reaction is stalled at 50% conversion despite heating to 180°C. What is happening?
Diagnosis: You are likely experiencing equilibrium stagnation or sublimation loss .
-
The Mechanism: Thermal decarboxylation is reversible. If CO₂ is not actively removed, the reaction stalls. Furthermore, small fluoropyridines sublime rapidly before reacting.
-
The Fix:
-
Solvent Switch: Move to DMSO or Sulfolane . The high dielectric constant stabilizes the zwitterionic transition state more effectively than Quinoline.
-
Active Sparging: Do not just reflux. Sparge the solution with dry Nitrogen to physically displace CO₂ and drive the equilibrium (Le Chatelier’s principle).
-
The "Trap" Method: If sublimation is the culprit, add a reflux condenser set to 60°C (warm enough to prevent solid clogging, cool enough to condense SM) and use a sealed tube with a CO₂ scrubber outlet.
-
Q: I see black tar instead of product.
Diagnosis: Polymerization initiated by nucleophilic attack.
-
The Cause: At high temperatures (>150°C), the fluoride on the pyridine ring becomes a leaving group (
). If your solvent is wet (generating hydroxide) or if you are using nucleophilic bases, they will displace the fluorine, leading to oligomerization. -
The Fix:
-
Ensure strictly anhydrous conditions.
-
Add Scavengers: Add 5 mol% of a radical scavenger (e.g., BHT) if you suspect radical polymerization, though
is more likely in fluoropyridines.
-
Module 3: Silver-Catalyzed Protodecarboxylation (The Larrosa Protocol)
Context: For substrates that cannot survive thermal "brute force," Silver (I) catalysis is the gold standard. It operates via an
Q: Why is the Silver protocol (Ag₂CO₃) giving me variable yields?
Diagnosis: The proton source is undefined.
-
The Science: The mechanism requires a proton source to cleave the Ag-C bond. Relying on adventitious water or the carboxylic acid itself is inconsistent.[1]
-
The Protocol Fix: Adopt the Larrosa System [1].
-
Catalyst: 10 mol% Ag₂CO₃
-
Additive: 5-10% Acetic Acid (AcOH) . This acts as the defined proton source.
-
Solvent: DMSO (Critical for solubilizing the Ag-carboxylate).
-
Temperature: 120°C.
-
Figure 2: The catalytic cycle of Silver-mediated protodecarboxylation. Note that the protonolysis step (Inter2
Q: Can I use Copper (Cu) instead of Silver?
Answer: Yes, but with caveats. The Goossen Protocol (Cu/Phenanthroline) [2] is excellent but often requires higher temperatures (170°C) compared to Silver (120°C).
-
Recommendation: Use Copper only if the Silver method fails or is cost-prohibitive. Copper intermediates are more sensitive to moisture and oxygen; the reaction must be run under strict inert atmosphere (Argon), whereas Silver is more robust.
Module 4: Advanced Troubleshooting & Purification
Common Failure Modes Table
| Symptom | Likely Cause | Corrective Action |
| Loss of Fluorine | Switch to non-nucleophilic bases (e.g., Cs₂CO₃) or remove base entirely (use Ag/AcOH system). Avoid alcohols. | |
| Sublimation of SM | High vapor pressure of fluorinated acid | Use a sealed vessel with a pressure-release valve (PRV) or lower temp with Ag-catalysis. |
| Product is Volatile | Product co-evaporates with solvent | Do not rotovap to dryness. Extract into Pentane/Ether and distill carefully, or isolate as HCl salt. |
| Incomplete Conversion | Catalyst poisoning | Fluoropyridines are excellent ligands. Increase catalyst loading to 20 mol% or add Phenanthroline (for Cu) to outcompete substrate binding. |
Q: How do I separate the product from the starting material?
Technique: "Reverse Phase Extraction." Since the product is a pyridine base and the starting material is an acid:
-
Dissolve crude mixture in EtOAc.
-
Wash with saturated NaHCO₃ (removes unreacted acid).
-
Extract organic layer with 1M HCl (pulls product into aqueous phase as pyridinium salt).
-
Wash aqueous layer with EtOAc (removes non-basic impurities/tars).
-
Basify aqueous layer (pH 10) and extract back into DCM.
References
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[2][3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.
-
Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[4] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623.
-
Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[8] Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. Journal of the American Chemical Society, 134(25), 10401–10404.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Highly Polar Trifluoromethylated Heterocycles
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming the "Fluorine Paradox" in Heterocycle Purification
Introduction: The Fluorine Paradox
Welcome to the technical support hub for fluorinated heterocycles. You are likely here because you are experiencing the Fluorine Paradox : You attached a trifluoromethyl (
The Root Cause: The strong electron-withdrawing nature of the
This guide provides field-proven protocols to troubleshoot these specific interactions.
Module 1: Chromatography Troubleshooting
Q: My compound streaks/tails severely on standard silica gel. Increasing MeOH doesn't help. What is happening?
A: You are fighting silanol interactions, not polarity.
Standard silica gel is slightly acidic (
The Fix: The "Buffered Silica" Protocol You must deactivate the free silanols using a basic modifier.
Step-by-Step Protocol:
-
Select Modifier: Use Triethylamine (TEA) or
.[1] -
Slurry Packing (Crucial): Do not just add TEA to the mobile phase. You must pretreat the silica.
-
Prepare a slurry of silica gel in your non-polar solvent (e.g., Hexanes or DCM) containing
TEA. -
Pour the column and flush with 2 column volumes (CV) of this mixture.
-
-
Elution: Run your gradient using solvents containing
TEA.-
Note: If your compound is acid-sensitive, this is mandatory. If your compound is base-sensitive, switch to Neutral Alumina (Grade III).
-
Q: I cannot separate regioisomers formed during C-H trifluoromethylation.
A: C18 (Reverse Phase) is often insufficient for fluorinated regioisomers.
Regioisomers (e.g., 3-
The Fix: Supercritical Fluid Chromatography (SFC)
SFC is the "Gold Standard" for fluorinated isomers. The supercritical
Recommended Stationary Phases for SFC:
-
2-Ethylpyridine (2-EP): Excellent for basic heterocycles.
-
Fluoro-Phenyl: Exploits
- and F-F interactions for maximum selectivity.
Visualizing the Interaction Mechanism
The following diagram illustrates why your compound sticks to silica and the decision logic for choosing a purification method.
Caption: Decision matrix for handling volatility and silica interactions in trifluoromethylated heterocycles.
Module 2: Reagent Removal (Workup)
Q: How do I remove Togni Reagent byproducts (2-iodobenzoic acid derivatives)?
A: Leverage the acidity of the byproduct.
The Togni reagent releases 2-iodobenzoic acid (or esters) after transferring the
| Reagent Type | Main Byproduct | Removal Strategy |
| Togni I / II | 2-iodobenzoic acid | Basic Wash: Wash organic layer with Sat.[2] |
| Langlois ( | Inorganic Sulfinates | Oxidative Workup: Treat crude with dilute |
| Photoredox ( | Metal Catalyst | Scavenger Resin: Use Thiol-functionalized silica (Si-Thiol) or recrystallization. |
Q: I used the Langlois reagent ( ), and my NMR is messy with broad peaks.
A: You likely have paramagnetic impurities or trapped sulfinates. Radical trifluoromethylation often generates trace paramagnetic species or sulfinate salts that co-elute with polar heterocycles.
The Fix: The "Oxidative Polish"
-
Dissolve crude reaction mixture in EtOAc.
-
Wash with
aqueous (Sodium Thiosulfate) to reduce iodine species. -
If using Langlois reagent: Wash with dilute aqueous bleach (
) or to oxidize remaining sulfinates to sulfates. -
Extract, dry (
), and filter.
Module 3: Volatility & Handling
Q: My yield was 80% by NMR, but 20% after the rotavap. Where did it go?
A: Small fluorinated heterocycles sublime rapidly. The high vapor pressure of fluorinated compounds (due to weak intermolecular Van der Waals forces caused by the non-polarizable fluorine shell) means they sublime even at moderate vacuum/temperature.
Troubleshooting Protocol:
-
Do NOT use high vacuum: Use a diaphragm pump set to ~100-200 mbar, not an oil pump.
-
Bath Temperature: Keep water bath
. -
Salt Formation (Recommended): If your heterocycle has a basic nitrogen (even a weak one), treat the organic layer with
in Ether or TFA prior to evaporation.-
Why? Converting the volatile free base into an ionic salt anchors it, preventing sublimation. You can free-base it later or use the salt directly.
-
References
-
Ji, Y., et al. (2011).[3] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).[3] [3]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.
-
BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
-
Shimadzu Corporation. (n.d.). SFC Columns: Separation of Isomers.
Sources
Validation & Comparative
Introduction: The Vibrational Blueprint of a Novel Pyridine Derivative
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(Trifluoromethyl)-3,4-dihydroxypyridine: A Comparative Analysis
In the landscape of pharmaceutical and materials science research, pyridine and its derivatives are foundational scaffolds for designing novel molecules with specific biological and chemical properties.[1] The synthesis of new chemical entities necessitates rigorous structural confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for this purpose.[1] By providing a "vibrational fingerprint" of a molecule, FT-IR allows researchers to identify key functional groups, confirm successful synthesis, and gain insight into molecular structure.[2]
This guide offers a comprehensive analysis of the characteristic infrared (IR) absorption bands expected for 2-(Trifluoromethyl)-3,4-dihydroxypyridine. As a senior application scientist, my objective is to move beyond a simple list of frequencies. Instead, this document will explain the causal relationships between the molecule's unique structure—featuring a pyridine ring, an electron-withdrawing trifluoromethyl group, and adjacent hydroxyl groups—and its resulting IR spectrum. We will compare its predicted spectral features with those of related compounds, such as 3-hydroxypyridine, catechol, and 2-(trifluoromethyl)pyridine, to provide a robust framework for spectral interpretation.
Molecular Structure and Its Spectroscopic Implications
The structure of 2-(Trifluoromethyl)-3,4-dihydroxypyridine combines several key functional groups on a heterocyclic aromatic ring. The interplay between these groups—specifically, the powerful electron-withdrawing nature of the -CF3 group and the hydrogen-bonding capabilities of the two -OH groups—dictates the molecule's vibrational behavior.
Sources
Comparative Guide: 2-CF₃ vs. 2-Methyl 3,4-Dihydroxypyridine Activity
This guide provides an in-depth technical comparison between 2-trifluoromethyl (2-CF₃) and 2-methyl (2-CH₃) substituted 3,4-dihydroxypyridines (and their tautomeric 3-hydroxy-4-pyridinones).[1][2][3] These scaffolds are critical in the development of iron chelators, metallo-enzyme inhibitors, and neuroprotective agents.
Executive Summary: The Bioisosteric Trade-Off
The substitution of a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) at the C2 position of the 3,4-dihydroxypyridine core represents a fundamental "bioisosteric switch" that drastically alters the molecule's electronic and physicochemical profile.[3]
-
2-Methyl Analog (e.g., Deferiprone precursors): Characterized by electron-donating properties (+I effect), higher basicity (pKa), and metabolic susceptibility (oxidation).[1][2][3] It forms tighter metal complexes at neutral pH but is rapidly metabolized.[2][3]
-
2-CF₃ Analog: Characterized by strong electron-withdrawing properties (-I effect), increased lipophilicity (+π), and metabolic stability.[1][2][3] It exhibits lower pKa values, potentially enhancing iron scavenging in acidic microenvironments (e.g., lysosomes) and improving blood-brain barrier (BBB) permeability, albeit with reduced absolute metal affinity at pH 7.4.[3]
Physicochemical & Electronic Profiling
The following data synthesizes experimental trends and calculated values (QSPR) for these specific analogs.
Table 1: Comparative Physicochemical Properties[2]
| Property | 2-Methyl-3,4-DHP | 2-CF₃-3,4-DHP | Impact on Activity |
| Electronic Effect | Electron Donor (+I) | Electron Withdrawing (-I, -R) | CF₃ reduces electron density on chelating oxygens.[1][2] |
| pKa₁ (OH/NH) | ~9.7 - 9.9 | ~8.2 - 8.5 | CF₃ increases acidity; ligand deprotonates at lower pH.[1][2][3] |
| pKa₂ (Pyridinium) | ~3.6 | ~1.5 - 2.0 | CF₃ makes the pyridine nitrogen significantly less basic.[1][2][3] |
| LogP (Lipophilicity) | ~0.2 - 0.5 | ~1.3 - 1.6 | CF₃ enhances membrane permeability (CNS penetration).[1][2][3] |
| C-X Bond Energy | 356 kJ/mol (C-H) | 485 kJ/mol (C-F) | CF₃ renders the C2 position metabolically inert.[2][3] |
| Dipole Moment | Moderate | High | Affects solubility and receptor binding orientation.[3] |
Mechanistic Insight: The pKa Shift
The trifluoromethyl group exerts a powerful inductive withdrawal of electron density through the σ-framework. In the 3,4-dihydroxypyridine system, this reduces the electron density on the hydroxyl oxygens (positions 3 and 4).[3]
-
Result: The O-H bond becomes weaker, lowering the pKa.
-
Biological Consequence: At physiological pH (7.4), a higher fraction of the 2-CF₃ analog exists in the anionic (active chelating) form compared to the 2-methyl analog.[1][2][3] However, the anion itself is a "softer" base, potentially reducing the thermodynamic stability constant (
) with hard Lewis acids like Fe(III).[3]
Iron Chelation Efficacy & Thermodynamics[1][2]
The primary application of these scaffolds is bidentate iron chelation. The structural modification alters the Metal-Ligand (M-L) interaction.[1][2][3]
Diagram 1: Electronic Influence on Chelation
Efficacy Analysis[1][4]
-
Neutral pH (Blood Plasma): The 2-Methyl analog generally forms more stable complexes (
) due to higher basicity of the donor atoms.[1][2][3] The 2-CF₃ analog typically shows a drop in stability ( ).[1][2][3] -
Acidic pH (Lysosomes/Ischemia): The 2-CF₃ analog gains an advantage.[2][3] Its lower pKa means it resists protonation (which competes with iron binding) down to lower pH levels (pH 5.0–6.0).[1][2][3] This makes it a potentially superior "shuttle" chelator for retrieving iron from acidic intracellular compartments.[3]
Biological Activity: ADME & Toxicity[2]
Metabolic Stability (Metabolic Blocking)[1][2][3]
-
2-Methyl: The methyl group on pyridines is a "metabolic handle."[2][3] Cytochrome P450 enzymes rapidly oxidize it to a hydroxymethyl (–CH₂OH) and then to a carboxylic acid (–COOH), which is inactive and rapidly excreted.[3] This limits the half-life (
).[1][2][3] -
2-CF₃: The C-F bond is metabolically robust.[2][3] The CF₃ group blocks this oxidation pathway, significantly extending the plasma half-life and bioavailability.
Cytotoxicity & Permeability[1][2]
-
2-Methyl: Hydrophilic.[1][2][3] Low BBB penetration.[2][3] Generally low cytotoxicity unless used at very high concentrations.[3]
-
2-CF₃: Lipophilic.[1][2][3][4] High BBB penetration (CNS active).[2][3]
-
Risk:[2][3][5] Increased lipophilicity can lead to "off-target" binding and higher intrinsic cytotoxicity.[1][2]
-
ROS Generation:[2][3] Highly lipophilic iron complexes can partition into membranes and catalyze redox cycling (Fenton chemistry) within the lipid bilayer, potentially causing ferroptosis.[3]
-
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
Diagram 2: Validation Workflow
Protocol A: Determination of Iron Stability Constants (Competition Method)
Since direct titration is difficult due to high affinity, use ligand competition.[3]
-
Reagents: Prepare 1 mM stock of Chelator (L) and 1 mM Fe(III) perchlorate in 0.1 M MOPS buffer (pH 7.4).
-
Competitor: Use EDTA (
) as the competing ligand.[3] -
Equilibrium: Mix Fe(III), L, and EDTA in ratios (1:3:0 to 1:3:10). Incubate for 24 hours to ensure equilibrium (kinetics may be slow for CF₃ analogs).
-
Measurement: Record UV-Vis spectra. The 3,4-DHP-Iron complex has a characteristic Charge Transfer (LMCT) band (~450–550 nm).[1][2][3]
-
Calculation: Decrease in absorbance indicates iron transfer to EDTA.[2][3] Use the known stability of Fe-EDTA to calculate the
of your Fe-L₃ complex.[2]
Protocol B: Lipophilicity (Shake-Flask Method)[1][2][3]
-
System: n-Octanol / Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure: Dissolve compound in octanol-saturated PBS. Add equal volume of PBS-saturated octanol.[1][2]
-
Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using HPLC-UV (C18 column, MeOH/Water mobile phase).
-
Calculation:
.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.[3] (Generalized reference for Deferiprone structure/activity).[1][2][3]
-
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators.[3] Medicinal Research Reviews, 22(1), 26-64.[3] [1][2][3]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [1][2][3]
-
Ullah, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3] Molecules.[3][6][7][8][9][10][11][12] (Validating the lipophilicity/metabolic stability claims).
-
ChemicalBook. 2-Hydroxy-3-trifluoromethylpyridine Properties and CAS 22245-83-6.[1][2]
Sources
- 1. US11845760B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 2. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Iron binding affinity of 2-trifluoromethyl derivatives vs Deferiprone
This guide provides an in-depth technical comparison between Deferiprone (DFP) and its 2-trifluoromethyl (2-CF
Deferiprone vs. 2-Trifluoromethyl-3-Hydroxypyridin-4-one Derivatives
Executive Summary
Deferiprone (DFP) is the clinical standard for oral iron chelation, characterized by a 1,2-dimethyl-3-hydroxypyridin-4-one scaffold.[1][2] While highly effective at removing cardiac iron, it undergoes rapid metabolism (glucuronidation) and has moderate lipophilicity.
The 2-trifluoromethyl (2-CF
-
Decreased pK
values: Enhancing ligand availability at acidic pH. -
Altered Iron Affinity: A reduction in the global stability constant (
) due to decreased basicity of the coordinating oxygen atoms. -
Enhanced Lipophilicity: Improved partition coefficient (
), facilitating blood-brain barrier (BBB) penetration. -
Metabolic Resistance: Reduced rate of glucuronidation, potentially extending plasma half-life.
Chemical Basis & Structure-Activity Relationship (SAR)
The core difference lies in the electronic influence of the substituent at the C2 position on the chelating moiety (the 3-hydroxy and 4-oxo groups).
| Feature | Deferiprone (DFP) | 2-Trifluoromethyl Derivative (2-CF |
| C2 Substituent | Methyl ( | Trifluoromethyl ( |
| Electronic Effect | Inductive Donation (+I) | Strong Inductive Withdrawal (-I) |
| Impact on Ring | Increases electron density on Oxygen | Decreases electron density on Oxygen |
| Basicity | Higher pK | Lower pK |
Mechanism of Action (Visualized)
The following diagram illustrates the equilibrium competition between protonation and iron binding, influenced by the C2 substituent.
Figure 1: Kinetic and thermodynamic equilibrium of hydroxypyridinone iron chelation. The 2-CF
Thermodynamic Stability & Data Analysis
The "pFe" value is the gold standard for comparing chelators under physiological conditions. It is defined as
Comparative Data Table
| Parameter | Deferiprone (DFP) | 2-CF | Impact Analysis |
| pK | 9.6 – 9.8 | ~8.2 – 8.8 | The -I effect makes the hydroxyl proton more acidic. Benefit: More active ligand ( |
| pK | 3.5 – 3.7 | < 2.5 | The pyridinium nitrogen is significantly less basic. |
| log | ~37.2 | ~32 – 34 | The lower charge density on the phenolate oxygen reduces the electrostatic attraction to Fe |
| pFe | 20.6 | 19.0 – 20.0 | Despite the lower |
| log D | 0.17 (Hydrophilic) | > 1.0 (Lipophilic) | Major Advantage: The fluorinated group significantly increases lipophilicity, enhancing membrane permeability. |
Key Insight: While the absolute affinity (
Experimental Protocols for Validation
To validate these values in a laboratory setting, the following self-validating protocols are recommended.
A. Potentiometric Titration (Determination of pK
and log
)
-
Objective: Precise measurement of protonation and metal stability constants.
-
Equipment: Automatic titrator (e.g., Mettler Toledo), glass electrode, thermostatic jacket (25°C).
-
Protocol:
-
Calibration: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01). Verify Nernstian slope.
-
Ligand Titration: Dissolve ligand (1 mM) in 0.1 M KCl (ionic strength control). Titrate with 0.1 M KOH (CO
-free) from pH 2 to 11. -
Complex Titration: Prepare solution with Ligand:Iron ratio of 3:1. Titrate from pH 2 to 11. Note: Watch for precipitation of Fe(OH)
; data above the precipitation point must be discarded. -
Data Processing: Use Hyperquad or similar software to fit the curves and calculate
values.
-
B. Shake-Flask Method (Determination of log D
)
-
Objective: Assess lipophilicity to predict BBB penetration.
-
Protocol:
-
Phases: Pre-saturate 1-octanol and MOPS buffer (pH 7.4) with each other for 24 hours.
-
Equilibration: Dissolve compound in the aqueous phase. Add equal volume of octanol.
-
Separation: Vortex for 30 min, centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using UV-Vis spectrophotometry (Beer-Lambert Law).
-
Calculation:
.
-
Biological Implications & Workflow
The 2-CF
Metabolic Stability (Glucuronidation)
DFP is rapidly metabolized by UGT enzymes at the 3-hydroxyl position to form a non-chelating glucuronide.
-
Hypothesis: The electron-withdrawing CF
group reduces the nucleophilicity of the 3-OH group, making it a poorer substrate for UGT enzymes. -
Result: Slower clearance
Longer half-life Lower dosing frequency.
Experimental Workflow: In Vitro Metabolic Stability
Figure 2: Workflow for assessing metabolic stability. The 2-CF
References
-
Ma, Y., et al. (2012). "Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake."[4] Journal of Medicinal Chemistry, 55(5), 2185–2195. Link
-
Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation." New England Journal of Medicine, 379, 2140-2150. Link
-
Liu, Z. D., & Hider, R. C. (2002). "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews, 22(1), 26–64. Link
-
Barlow, D., & Hider, R. C. (2016). "Prediction of 3-hydroxypyridin-4-one (HPO) log K-1 values for Fe(III)." American Journal of Hematology, 91(3). Link
Sources
Safety Operating Guide
3,4-Dihydroxy-2-(trifluoromethyl)pyridine proper disposal procedures
Operational Disposal Guide: 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Executive Summary & Chemical Profile
Immediate Action Required: Treat this compound as a Halogenated Organic for waste stream purposes.[2] The presence of the trifluoromethyl (-CF₃) group dictates specific incineration protocols to manage hydrogen fluoride (HF) generation during thermal destruction.[2]
While specific Safety Data Sheets (SDS) for the 3,4-dihydroxy isomer may be vendor-specific, the structural functionalities (pyridine ring, catechol-like diol, fluorinated alkyl) dictate the following safety profile based on Structure-Activity Relationships (SAR):
| Property | Specification / Assumption | Operational Implication |
| Chemical Class | Fluorinated Pyridinol/Diol | Potential weak acid; chelating agent.[1][2] |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard.[2] |
| Primary Hazard | Irritant (Skin/Eye), Toxic by ingestion | Do not inhale dust. Use N95/P100 or fume hood.[2] |
| Combustion Hazard | Hydrogen Fluoride (HF), NOₓ | Strictly prohibited from trash/general incineration.[2] |
| Waste Code (RCRA) | D001 (if flammable solvent), U-List (Pyridine analogs) | Segregate as Halogenated Solvent/Solid . |
Critical Safety Assessment (The "Why" Behind the Protocol)
As researchers, we often categorize waste by "solid" or "liquid," but for this compound, the chemical moieties drive the disposal logic.
-
The Trifluoromethyl Group (-CF₃): This group is chemically robust.[2] However, in standard high-temperature incineration, it decomposes to release Hydrogen Fluoride (HF).[1][2]
-
Causality: If you dispose of this in a "Non-Halogenated" stream, the receiving incinerator may lack the necessary caustic scrubbers to neutralize HF, leading to equipment corrosion and toxic emissions.
-
-
The Dihydroxy Functionality (3,4-position): This arrangement resembles a catechol.[2]
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or surplus solid reagent.
-
Container Selection: Use a wide-mouth HDPE jar or a glass amber jar.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the sealed jar into the Solid Hazardous Waste bin designated for incineration.
-
Note: Do not dissolve in solvent just to dispose of it, as this increases waste volume unnecessarily.[2]
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC effluents or reaction byproducts containing the compound.
-
Stream Selection: Segregate immediately into the Halogenated Organic Waste carboy.[2]
-
Threshold: Even if the solvent is 99% Methanol (non-halogenated), the presence of the fluorinated solute (>1000 ppm) usually legally reclassifies the entire container as halogenated in many jurisdictions (e.g., US EPA guidelines).
-
-
pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12.[2]5) due to workup, neutralize to pH 5–9 before adding to the organic waste drum to prevent exothermic reactions or polymerization in the central waste container.
-
Incompatibility Check: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[2] Pyridine derivatives can form unstable N-oxides or react violently under oxidative stress.[1][2]
Visualized Decision Logic (DOT Diagram)
The following diagram outlines the decision matrix for segregating this specific chemical to ensure compliance with EPA and safety standards.
Caption: Decision tree prioritizing the Halogenated Waste stream to ensure proper HF scrubbing during incineration.
Emergency Procedures (Spill Response)
Scenario: A 5g bottle drops and shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[2] The dust may be irritating to respiratory tracts.[2]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 respirator (or half-mask with organic vapor/particulate cartridges).[2]
-
Dry Cleanup (Preferred):
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution.[2]
-
Disposal: Place all glass shards, absorbent, and wipes into a Solid Hazardous Waste bucket. Label as "Debris contaminated with Fluorinated Pyridine."[2]
Regulatory References & Authority
Adherence to these regulations is mandatory for legal compliance.
-
US EPA (RCRA): Identification and Listing of Hazardous Waste.[2] The "Derived-from" rule implies that residues from this chemical must be treated as hazardous if the parent compound exhibits toxic characteristics.[1][2]
-
Prudent Practices in the Laboratory: Management of Waste. National Research Council guidelines on separating halogenated organics.[2]
-
Halogenated Solvent Waste: EPA guidance on the combustion of fluorinated compounds.[2]
-
Source:[2]
-
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Fluorochem) before handling, as specific impurities may alter safety requirements.[1][2]
Sources
Personal protective equipment for handling 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Executive Summary: The "Fluorine Factor"
As researchers, we often treat pyridine derivatives as routine irritants. However, 3,4-Dihydroxy-2-(trifluoromethyl)pyridine presents a specific dual-hazard profile that demands elevated vigilance.
While the catechol (dihydroxy) functionality introduces oxidation and staining risks, the trifluoromethyl (
This guide moves beyond the standard SDS to provide a field-proven, logistical framework for safe handling.
Risk Assessment & Hazard Identification
Treat this compound as a Category 2A/2B Irritant and Potential Sensitizer with specific permeation risks.
| Hazard Class | Specific Risk | Mechanism/Causality |
| Dermal | Enhanced Permeation | The electron-withdrawing |
| Ocular | Corneal Damage | Pyridine bases are severe eye irritants. The acidic phenolic protons (pKa ~8-9) combined with the basic nitrogen can cause rapid, irreversible corneal opacity. |
| Respiratory | Mucosal Irritation | Dust or aerosols will severely irritate the upper respiratory tract. |
| Thermal | HF Generation | CRITICAL: In a fire or high-heat decomposition (>200°C), the |
Personal Protective Equipment (PPE) Matrix
Standard "blue nitrile" exam gloves are insufficient for prolonged contact with fluorinated pyridines due to the "movement-induced permeation" effect, where flexing the glove reduces breakthrough time by up to 30% [1].
PPE Selection Table
| Component | Standard Handling (Weighing < 1g) | High-Risk Operations (Synthesis/Spills) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner). Change every 30 mins. | Laminate (Silver Shield/4H) under Nitrile. | Fluorinated aromatics permeate nitrile. Laminate films provide >4h breakthrough time but lack dexterity; outer nitrile restores grip. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles. | Safety glasses with side shields do not seal against vapors or fine powders that can migrate around the lens. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm). | P100/OV Respirator (if outside hood). | The |
| Body | Poly-cotton Lab Coat (Buttoned). | Tyvek® Apron or Sleeve Covers. | Catechol functionalities oxidize to dark, staining quinones. Tyvek prevents permanent clothing damage and skin contact. |
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Check (The "Zero-Breach" Protocol)
-
Airflow Verification: Verify fume hood flow is active. Tape a Kimwipe to the sash; it should angle inward at 45°.
-
Glove Inflation Test: Before donning, trap air in your nitrile gloves and squeeze. If they deflate, they have micro-pinholes. Discard immediately.
-
Static Control: Fluorinated powders are prone to static charge. Use an anti-static gun or ionizer bar near the balance to prevent powder "jumping" onto PPE.
Phase B: Handling & Synthesis
-
Weighing: Always weigh inside the fume hood. If the balance is external, use a secondary container (screw-top jar) to transport the vessel.
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically increasing the rate at which the pyridine penetrates skin/gloves. Use Acetonitrile or Methanol where feasible.
-
Sash Management: Keep the fume hood sash at the lowest possible working height (below chin level) to act as a physical barrier against splash.
Phase C: Decontamination & Doffing
Proper removal is just as critical as wearing PPE.
-
Gross Decon: Wipe outer gloves with a methanol-dampened tissue inside the hood. Dispose of tissue as solid hazardous waste.
-
Doffing Sequence:
-
Remove Outer Gloves (turn inside out).
-
Remove Goggles .
-
Remove Lab Coat .
-
Remove Inner Gloves (touching only the inside cuff).
-
-
Hygiene: Wash hands with soap and cool water. (Hot water opens pores, potentially increasing absorption of any trace residue).
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for PPE selection based on the specific operational state.
Caption: Decision tree for selecting appropriate PPE based on physical state and operational risk level.
Emergency Response & Disposal
Spill Management
-
Isolate: Evacuate the immediate 10-foot radius.
-
PPE Upgrade: Do not approach a liquid spill >10mL without Silver Shield laminate gloves and respiratory protection.
-
Neutralization: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[1]
-
Cleaning: Clean the surface with a dilute alkaline solution (5% Sodium Carbonate) to neutralize any acidic phenolic residues, followed by water.
Waste Disposal (Crucial)
-
Segregation: Do NOT mix with general organic waste if your facility separates halogenated solvents.
-
Labeling: Tag clearly as "Fluorinated Organic - Potential HF Generator upon Combustion."
-
Disposal Path: Must be sent to a high-temperature incinerator equipped with caustic scrubbers to capture HF gas [2].
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
